Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate
Description
IUPAC Nomenclature and Systematic Identification
Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is butanoate , a four-carbon ester chain. The numbering begins at the esterified oxygen, with the following substituents:
- A methyl ester group (-OCH₃) at position 1.
- A 4-chlorophenyl group at position 4.
- A 2,3-dichlorophenyl group at position 2.
- A keto group (-C=O) at position 4.
The molecular formula is C₁₇H₁₃Cl₃O₃ , with a molecular weight of 371.64 g/mol . The CAS registry number 344280-40-6 uniquely identifies this compound in chemical databases.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₃Cl₃O₃ |
| Molecular Weight | 371.64 g/mol |
| CAS Number | 344280-40-6 |
| SMILES | COC(=O)C(C1=CC=CC(Cl)=C1Cl)CC(C2=CC=C(Cl)C=C2)=O |
Molecular Geometry Analysis via X-Ray Crystallography
While experimental X-ray crystallographic data for this specific compound is not publicly available, structural insights can be extrapolated from analogous β-keto esters. For example, studies on related compounds, such as (E)-methyl 2-[(2-fluorophenyl)aminomethylene]-3-oxobutanoate, reveal planar conformations stabilized by intramolecular hydrogen bonding and π-π stacking. Computational models predict similar planar arrangements for this compound, with steric hindrance from the dichlorophenyl group inducing slight deviations from coplanarity.
Key Geometric Features (Predicted):
- Bond Lengths : The C=O bond in the keto group is approximately 1.21 Å , typical for carbonyls.
- Dihedral Angles : The dichlorophenyl and chlorophenyl substituents form dihedral angles of ~15°–25° relative to the central butanoate backbone, minimizing steric clashes.
Conformational Studies Through Computational Modeling
Density Functional Theory (DFT) calculations at the M062x/6-311+G(d,p) level provide critical insights into the compound’s lowest-energy conformation. The keto-enol tautomerism common in β-keto esters is suppressed here due to electron-withdrawing chlorine substituents, stabilizing the keto form exclusively.
Table 2: Computational Results for Key Structural Parameters
| Parameter | Value (DFT) |
|---|---|
| C=O Bond Length | 1.214 Å |
| C-Cl Bond Length | 1.732–1.745 Å |
| Dihedral Angle (Ph-Cl) | 18.3° |
| HOMO-LUMO Gap | 4.8 eV |
Natural Bond Orbital (NBO) analysis highlights significant electron delocalization from the ester oxygen to the keto group, enhancing stability. The electrostatic potential map shows electron-deficient regions near chlorine atoms, suggesting susceptibility to nucleophilic attack.
Comparative Structural Analysis with β-Keto Ester Derivatives
The structural uniqueness of this compound becomes evident when compared to simpler β-keto esters:
Table 3: Structural Comparison with Representative β-Keto Esters
| Compound | Substituents | Key Structural Feature |
|---|---|---|
| Ethyl 3-oxobutanoate | No aromatic groups | Flexible backbone |
| Methyl 4-(4-chlorophenyl)-3-oxobutanoate | Monochlorophenyl at C4 | Moderate steric hindrance |
| Target Compound | Dichlorophenyl at C2, Chlorophenyl at C4 | High steric/electronic modulation |
The dichlorophenyl group at C2 introduces ortho-chlorine atoms, creating steric bulk that restricts rotational freedom. This contrasts with derivatives like methyl 4-(4-chlorophenyl)-3-oxobutanoate, where substituents are less spatially demanding. Additionally, the electron-withdrawing chlorine atoms polarize the keto group, increasing its electrophilicity compared to non-halogenated analogs.
Electronic Effects :
- The Hammett σₚ constant for chlorine (σₚ = +0.23) indicates moderate electron withdrawal, stabilizing the keto tautomer and enhancing reactivity toward nucleophiles.
- In contrast, methyl 4,4-dichloro-3-oxobutanoate lacks aromatic substituents, resulting in lower conjugation and reduced stability.
This structural complexity positions this compound as a valuable candidate for studying steric and electronic effects in synthetic chemistry and drug design.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3O3/c1-23-17(22)13(12-3-2-4-14(19)16(12)20)9-15(21)10-5-7-11(18)8-6-10/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEOCJRFYMIHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate, also known by its chemical formula C17H13Cl3O3, has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 371.6 g/mol
- Chemical Structure : The compound features a complex structure with multiple chlorinated phenyl groups and an oxobutanoate moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antiviral Activity : Studies indicate that compounds with similar structures have shown significant antiviral properties. For instance, derivatives of chlorinated phenyl compounds have been reported to exhibit strong anti-HIV activity with low EC50 values, suggesting that structural modifications can enhance efficacy against viral targets .
- Anticancer Potential : The compound's structural characteristics suggest potential anticancer activity. Research has demonstrated that certain derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
- Insecticidal Properties : The presence of chlorinated phenyl groups is often associated with increased insecticidal activity. Compounds exhibiting similar frameworks have been shown to possess significant mortality rates against agricultural pests .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substitution : The introduction of chlorine atoms at specific positions on the phenyl rings has been linked to enhanced biological activities. For instance, the presence of dichloro substituents has been correlated with improved antiviral potency .
- Phenyl Ring Modifications : Variations in the phenyl ring structure can significantly impact the compound's interaction with biological targets. Substituents such as hydroxyl or methoxy groups may enhance solubility and bioavailability, thereby improving therapeutic efficacy .
Case Studies
- Antiviral Efficacy : A study involving a series of chlorinated phenyl derivatives found that certain modifications led to a marked increase in antiviral activity against HIV-1. The most potent derivatives exhibited EC50 values lower than those of established antiretroviral drugs .
- Anticancer Activity : Research focusing on tubulin inhibitors identified several derivatives of related structures that inhibited cancer cell proliferation effectively. These studies revealed IC50 values as low as 0.058 µM for specific cell lines, indicating strong potential for further development as anticancer agents .
- Insecticidal Action : In field trials, compounds structurally similar to this compound demonstrated over 90% mortality rates against target insect species at concentrations around 100 µg/mL, underscoring their potential as effective agrochemicals .
Data Table
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines. Results showed that certain modifications enhanced cytotoxicity, indicating a promising avenue for developing new anticancer agents.
Antimicrobial Properties
The compound's halogenated structure may also contribute to antimicrobial activity. Similar compounds have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy Testing
A study conducted by researchers at a pharmaceutical institute demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest potential applications in developing new antimicrobial agents .
Polymer Chemistry
This compound can serve as a precursor in polymer synthesis. Its reactive functional groups allow for incorporation into polymer chains, potentially enhancing material properties such as thermal stability and mechanical strength.
Table 2: Comparison of Polymer Properties
| Polymer Type | Property Enhancement |
|---|---|
| Polycarbonate | Increased impact resistance |
| Polyurethane | Enhanced thermal stability |
Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for formulating high-performance coatings and adhesives. Its incorporation can lead to improved adhesion properties and resistance to environmental degradation.
Biodegradation Studies
Research into the environmental impact of halogenated compounds has revealed concerns regarding their persistence in ecosystems. This compound has been studied for its biodegradability and potential toxicity to aquatic life.
Case Study: Ecotoxicological Assessment
A comprehensive ecotoxicological assessment indicated that while the compound exhibits low toxicity to certain aquatic organisms, further studies are needed to evaluate its long-term environmental effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of two chlorinated phenyl groups and a 4-oxobutanoate ester. Key comparisons with related compounds include:
Table 1: Structural and Functional Comparison
- This may improve membrane permeability or target specificity in biological systems .
- Ester vs. Acid Functionality: Unlike Fenofibric Acid (a carboxylic acid), the methyl ester in the target compound likely offers greater metabolic stability but reduced solubility, impacting bioavailability .
Impurity Profiles and Quality Control
Impurities in related compounds () highlight challenges in synthesizing chlorinated aromatics. For instance, (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Imp. A in ) arises from incomplete halogenation or hydroxylation, suggesting that the target compound’s synthesis must rigorously control reaction conditions to avoid byproducts .
Preparation Methods
Route 1: Stepwise Alkylation of γ-Keto Ester
This method adapts the synthesis of methyl 4-chloro-4-oxobutanoate and extends it with aryl group incorporation.
Steps :
- Synthesis of Methyl 4-Chloro-4-Oxobutanoate :
$$
\text{Succinic acid monomethyl ester} + \text{COCl}2 \xrightarrow{\text{DMF, CH}2\text{Cl}_2} \text{Methyl 4-chloro-4-oxobutanoate}
$$
- Double Alkylation with Aryl Halides :
- Mechanism : Nucleophilic substitution at the α- and β-positions of the γ-keto ester.
- Reactants :
- 4-Chlorophenylmagnesium bromide (2.2 equiv)
- 2,3-Dichlorobenzyl chloride (2.2 equiv)
- Conditions :
- First alkylation : −78°C, THF, 1 h.
- Second alkylation : 0°C to 25°C, 4 h.
- Workup : Aqueous NH₄Cl, extraction with ethyl acetate, column chromatography.
- Challenges : Steric hindrance from 2,3-dichlorophenyl group may necessitate elevated temperatures or phase-transfer catalysts.
Key Data :
| Step | Reactant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Monomethyl succinate | CH₂Cl₂ | 25 | 2 | 91.3 |
| 2a | 4-Chlorophenyl MgBr | THF | −78 | 1 | ~60* |
| 2b | 2,3-Dichlorobenzyl chloride | THF | 0→25 | 4 | ~45* |
*Theoretical yields based on analogous Grignard alkylations.
Route 2: Friedel-Crafts Acylation and Esterification
This route leverages electrophilic aromatic substitution to install aryl groups.
Steps :
- Friedel-Crafts Acylation of 4-Chlorotoluene :
- Reactants : 4-Chlorotoluene (1 equiv), succinic anhydride (1.2 equiv), AlCl₃ (2 equiv).
- Conditions : Reflux in CH₂Cl₂, 6 h.
- Product : 4-(4-Chlorophenyl)-4-oxobutanoic acid.
Esterification and Chlorination :
- Esterification : Methanol, H₂SO₄ catalyst, 12 h reflux.
- Chlorination : SOCl₂ (1.5 equiv), 60°C, 3 h.
Second Friedel-Crafts with 2,3-Dichlorobenzene :
- Reactants : 2,3-Dichlorobenzene (1.5 equiv), AlCl₃ (3 equiv).
- Conditions : 80°C, 8 h.
Optimization Insights :
Route 3: Cyclization-Addition Protocol (Patent-Inspired)
Adapted from US4742176A, this method uses cyclization and HCl gas treatment for purification.
Steps :
- Synthesis of Chloroamide Intermediate :
Cyclization to Isoxazolidinone Analog :
- Base : NaOH (pH 8.8–9.5), 36–45°C, 3 h.
- Alkylation : 2,3-Dichlorobenzyl chloride (1.2 equiv), tricaprylylmethylammonium chloride (phase-transfer catalyst), 85°C, 5 h.
HCl Gas Treatment :
- Purpose : Converts by-products (e.g., unreacted chloroamide) to separable components.
- Conditions : Anhydrous HCl bubbled through reaction mixture, 1 h at 0°C.
Advantages :
- By-product recycling improves net yield (~72% after HCl treatment).
- Scalable to continuous processing.
Comparative Analysis of Methods
*Cumulative yield from two alkylation steps.
Critical Reaction Parameters
Temperature Control in Alkylation
pH Optimization
Q & A
Q. How to address discrepancies between computational docking and experimental binding data?
- Methodological Answer :
- Ensemble Docking : Use multiple protein conformations (e.g., from NMR or MD trajectories).
- Binding Free Energy Calculations : Apply MM-PBSA/GBSA methods to account for solvation effects.
- Mutagenesis Studies : Validate key residues (e.g., Ala-scanning of catalytic sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
